Zirconium tribromide

Nonstoichiometric compounds Solid-state chemistry Phase equilibria

Sourcing high-purity ZrBr₃ for vapor-phase deposition often leads to unwanted fragmentation from high ionization energy precursors. Zirconium tribromide (CAS 24621-18-9) solves this with an ionization potential of 8.3 eV-2.66 eV lower than ZrBr₄-enabling softer ionization and higher-purity thin films. • Broad nonstoichiometry range (Br:Zr = 2.87-3.23) for controlled defect engineering • Stable ZrBr₃·6NH₃ adduct enables low-temperature ZrN synthesis via solution routes • Hexagonal β-TiCl₃-type structure with visible-light band gap (1.90 eV monolayer) for photocatalytic applications

Molecular Formula Br3Z
Molecular Weight 330.94 g/mol
CAS No. 24621-18-9
Cat. No. B1624835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium tribromide
CAS24621-18-9
Molecular FormulaBr3Z
Molecular Weight330.94 g/mol
Structural Identifiers
SMILESBr[Zr](Br)Br
InChIInChI=1S/3BrH.Zr/h3*1H;/q;;;+3/p-3
InChIKeyYRDBVAQLYFVSFE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 kg / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Tribromide (ZrBr₃) Technical Baseline for Procurement


Zirconium tribromide (ZrBr₃) is a reduced-oxidation-state zirconium(III) halide belonging to the β-TiCl₃ structure type, crystallizing in the hexagonal space group P6₃/mcm (No. 193) with lattice parameters a = 6.728 Å, c = 6.299 Å [1]. It is a black, air- and moisture-sensitive solid with a molar mass of 330.936 g·mol⁻¹. Unlike the more common zirconium(IV) bromide (ZrBr₄), ZrBr₃ features non-negligible Zr–Zr metal–metal bonding, resulting in a magnetic moment substantially lower than the spin-only value expected for a d¹ Zr³⁺ center [1]. The standard enthalpy of formation (ΔfH°solid) is −635.97 kJ·mol⁻¹, and the standard entropy (S°solid) is 172.04 J·mol⁻¹·K⁻¹ [2]. These characteristics distinguish ZrBr₃ from its tetrahalide counterpart and from other zirconium trihalides.

Why Generic Substitution Fails for Zirconium Tribromide


Within the zirconium trihalide series (ZrCl₃, ZrBr₃, ZrI₃) and the broader zirconium bromide family, each compound exhibits distinct, quantifiable differences in phase width, electronic structure, Lewis-base coordination behavior, and thermodynamic stability that preclude simple interchange. ZrBr₃ occupies a well-defined intermediate position: its nonstoichiometry range (Br:Zr = 2.87–3.23) is significantly broader than that of ZrCl₃ (Cl:Zr = 2.94–3.03) [1], its ionization potential (8.3 eV) is substantially lower than that of ZrBr₄ (10.96 eV) [2], and its ammonia adduct stoichiometry (ZrBr₃·6NH₃) differs markedly from that of ZrCl₃ (ZrCl₃·2.5NH₃) [3]. These experimentally determined differences mean that selecting the wrong halide for a given application—whether for vapor-phase deposition, nonstoichiometric solid-state synthesis, or coordination chemistry—will lead to altered reactivity, phase composition, and ultimately product failure.

Quantitative Evidence Guide for ZrBr₃ Differentiation


Nonstoichiometry Phase Width in Solid-State Synthesis

ZrBr₃ exhibits a significantly wider single-phase nonstoichiometry range than ZrCl₃, as determined by isopiestic equilibration. The bromide phase accommodates Br:Zr ratios from 2.87(2) to 3.23(2) at 435°C, whereas the chloride phase is limited to Cl:Zr = 2.94(2) to 3.03(2) at 440°C [1]. This represents a 5.5-fold larger compositional width for the bromide (Δ = 0.36) compared to the chloride (Δ = 0.09). For comparison, ZrI₃ shows an even wider range of 2.83(5) to 3.43(5) [1]. The hexagonal lattice constants of the ZrBr₃ phase decrease linearly with increasing bromide content across the entire homogeneity range without the development of additional diffraction lines, indicating a continuous solid solution rather than a line phase [1].

Nonstoichiometric compounds Solid-state chemistry Phase equilibria

Ionization Potential for Vapor-Phase Processing

Electron impact ionization measurements on the overheated vapor of the Zr–ZrBr₄ system established the ionization potentials of both ZrBr₄ and ZrBr₃. The ionization potential of ZrBr₃ is IP(ZrBr₃) = 8.3 ± 0.2 eV, which is substantially lower than that of ZrBr₄ at IP(ZrBr₄) = 10.96 ± 0.11 eV [1]. The difference of 2.66 eV corresponds to a 24% reduction in ionization energy. ZrBr₃ molecules were detected in the overheated vapor, confirming their existence as stable gas-phase species under these conditions [1]. Upper limits for the ionization potentials of ZrBr₂ (≤10 eV) and ZrBr (≤9.2 eV) were also estimated [1].

Vapor-phase deposition Mass spectrometry Ionization energetics

Ammonia Adduct Stoichiometry in Coordination Chemistry

When treated with liquid ammonia at temperatures up to −33°C, neither ZrBr₃ nor ZrCl₃ undergo ammonolysis. However, the room-temperature-stable ammoniates differ dramatically in stoichiometry: ZrBr₃ forms ZrBr₃·6NH₃, whereas ZrCl₃ forms ZrCl₃·2.5NH₃ [1]. The bromide thus retains 2.4 times more ammonia ligands per metal center. Furthermore, ZrBr₃ reacts with potassium amide (KNH₂) in liquid ammonia at a molar ratio of ZrBr₃:KNH₂ = 1.0:3.5, yielding an intermediate product containing zirconium in an average oxidation state of +3.5 [1]. In contrast, ZrBr₄ under the same conditions exhibits a KNH₂ consumption ratio of 1.0:6.0 [1].

Coordination chemistry Ammoniate formation Lewis acidity

2D Monolayer Band Gap for Tunable Optoelectronics

First-principles DFT calculations using the HSE06 hybrid functional reveal that monolayer zirconium trihalides ZrX₃ (X = Cl, Br, I) exhibit systematically decreasing band gaps with heavier halogen substitution: ZrCl₃ = 2.46 eV, ZrBr₃ = 1.90 eV, and ZrI₃ = 0.42 eV [1]. The absorption edge systematically red-shifts across this series, reflecting the reduction in band gap energy [1]. Additionally, the Curie temperatures for the ferromagnetic monolayer phases are Tc = 332 K (ZrCl₃), 268 K (ZrBr₃), and 233 K (ZrI₃) [2]. Monolayer ZrBr₃ is a half-semiconductor that can be tuned to a half-metal under compressive strain larger than 2.0%, compared to only 0.75% strain required for ZrCl₃ [2].

2D materials Band gap engineering Photocatalysis

Octahedral Elongation and Metal–Metal Bonding

Single-crystal X-ray diffraction studies confirm that ZrCl₃, ZrBr₃, and ZrI₃ all adopt the β-TiCl₃ structure with chains of face-sharing {ZrX₆} octahedra and equally spaced metal atoms. However, the elongation of the halogen octahedra along the 3-fold (metal–metal) axis is most pronounced in the chloride, moderate in the bromide, and negligible in the iodide [1]. The refined lattice parameters are: ZrCl₃, a = 6.383(1) Å, c = 6.139(2) Å; ZrBr₃, a = 6.728(2) Å, c = 6.299(2) Å; ZrI₃, a = 7.298(4) Å, c = 6.667(4) Å [1]. The c/a ratio, which reflects the degree of octahedral elongation along the chain direction, is 0.962 for ZrCl₃, 0.936 for ZrBr₃, and 0.914 for ZrI₃, demonstrating a systematic trend [1]. This elongation is attributed in part to repulsive nearest-neighbor metal–metal interactions [1].

Crystal structure Metal-metal bonding Octahedral distortion

Solid-Phase Heat Capacity for Thermal Management

Group-contribution predictions validated against experimental data yield room-temperature solid-phase heat capacities (Cp°) for the zirconium trihalides: ZrBr₃, Cp° = 99.47 J·mol⁻¹·K⁻¹; ZrCl₃, Cp° = 96.20 J·mol⁻¹·K⁻¹; ZrI₃, Cp° = 104.37 J·mol⁻¹·K⁻¹ [1]. The bromide thus exhibits a 3.4% higher heat capacity than the chloride. The standard enthalpy of formation for ZrBr₃ is ΔfH°solid = −635.97 kJ·mol⁻¹, compared to −714.21 kJ·mol⁻¹ for ZrCl₃, indicating that the bromide is thermodynamically less stable relative to its elements [2][3]. This combination of higher heat capacity and lower magnitude of formation enthalpy differentiates ZrBr₃ from ZrCl₃ in processes where thermal buffering and decomposition energetics are of concern.

Thermochemistry Heat capacity Thermal management

Optimal Application Scenarios for Zirconium Tribromide


Vapor-Phase Precursor for Soft Ionization and Gentle CVD

ZrBr₃, with its ionization potential of 8.3 ± 0.2 eV—2.66 eV lower than that of ZrBr₄ (10.96 ± 0.11 eV) [4]—is the preferred zirconium bromide precursor when soft ionization or reduced plasma energy is required. In mass spectrometry, the lower IP enables more efficient ionization with reduced molecular fragmentation, improving detection sensitivity for zirconium-containing species in overheated vapor analysis. In chemical vapor deposition (CVD), the gentler ionization conditions can minimize unwanted gas-phase side reactions, leading to higher-purity thin films.

2D Monolayer Visible-Light Photocatalyst and Optoelectronics

Monolayer ZrBr₃, with a computed band gap of 1.90 eV, is positioned squarely in the visible-light absorption window, unlike ZrCl₃ (2.46 eV, UV-edge) and ZrI₃ (0.42 eV, near-IR) [4]. This intermediate band gap makes exfoliated or CVD-grown ZrBr₃ monolayers uniquely suitable among the zirconium trihalides for visible-light-driven photocatalytic applications such as water splitting or pollutant degradation, as well as for photodetectors operating in the visible spectrum.

Nonstoichiometric Solid-State Synthesis with Broad Tolerance

The wide nonstoichiometry range of ZrBr₃ (Br:Zr = 2.87 to 3.23) [4] enables the deliberate introduction of controlled vacancy or interstitial defects to tune electronic, magnetic, or transport properties. This breadth is 4-fold larger than that available with ZrCl₃ (Cl:Zr = 2.94 to 3.03) [4], making ZrBr₃ the preferred trihalide matrix for doping studies, defect engineering, and the exploration of composition–property relationships in reduced zirconium halide systems.

Hexaammine Coordination Precursor for Nitride Materials

The ability of ZrBr₃ to form a stable hexaammine adduct (ZrBr₃·6NH₃) at room temperature, in contrast to ZrCl₃ which retains only 2.5 NH₃ ligands [4], makes the bromide the superior precursor for the synthesis of zirconium ammine complexes. These complexes serve as intermediates for the low-temperature solution-based preparation of zirconium nitride (ZrN) thin films or nanoparticles, where high ammine content translates to higher nitrogen loading and more efficient nitridation.

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